molecular formula C18H17Cl2NOS B1613084 3,5-Dichloro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-18-1

3,5-Dichloro-4'-thiomorpholinomethyl benzophenone

Cat. No. B1613084
CAS RN: 898783-18-1
M. Wt: 366.3 g/mol
InChI Key: WZFGJVMEYUJRCC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3,5-Dichloro-4’-thiomorpholinomethyl benzophenone is C18H17Cl2NOS . It has a molecular weight of 366.3 g/mol.

Scientific Research Applications

3,5-Dichloro-4'-thiomorpholinomethyl benzophenone has a number of applications in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used to study the structure and reactivity of organic compounds. For example, it can be used to study the reactivity of halogenated compounds, or to study the effects of different solvents on the reactivity of organic compounds. Additionally, this compound has been used in a variety of catalytic reactions, such as the catalytic hydrogenation of alkynes.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4'-thiomorpholinomethyl benzophenone is not fully understood. However, it is known that it acts as an electrophile, meaning it is capable of forming covalent bonds with nucleophiles. This is due to the presence of the chlorine atoms in the molecule, which act as electron-withdrawing groups. This makes the molecule more reactive and increases its ability to react with nucleophiles.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that it can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been shown to have antifungal activity, as well as a potential to inhibit the growth of certain types of bacteria.

Advantages and Limitations for Lab Experiments

3,5-Dichloro-4'-thiomorpholinomethyl benzophenone has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound, and it is soluble in a variety of organic solvents. However, it does have some limitations. It is not very soluble in water, and it is not very reactive at low temperatures.

Future Directions

There are a number of potential future directions for the use of 3,5-Dichloro-4'-thiomorpholinomethyl benzophenone. Its use in the synthesis of a variety of organic compounds could be further explored. Additionally, its potential as an enzyme inhibitor or as an antifungal or antibacterial agent could be further investigated. Finally, its potential as a catalyst in organic reactions could be explored, as well as its potential applications in the field of medicine.

properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFGJVMEYUJRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642939
Record name (3,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898783-18-1
Record name Methanone, (3,5-dichlorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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